N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety and a pyridin-2-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the thiazole ring.
Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable reducing agent.
Formation of the Benzamide Core: The final step involves the coupling of the fluorobenzo[d]thiazole and pyridin-2-ylmethyl intermediates with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides, thiazoles
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- N-(4-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAVGKADUAALAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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